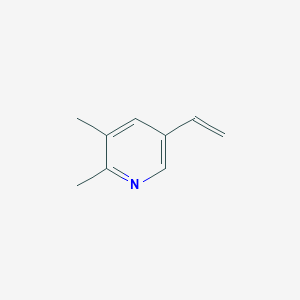

5-ethenyl-2,3-dimethylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-5-vinylpyridine can be synthesized through various methods. One common approach involves the radical polymerization of vinylpyridine using an initiator such as azobisisobutyronitrile . This method allows for the attachment of the vinyl group to the pyridine unit, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the synthesis of 2,3-Dimethyl-5-vinylpyridine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of quaternization agents and cross-linkers to enhance the properties of the final product .

化学反応の分析

Types of Reactions: 2,3-Dimethyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in Diels-Alder reactions when promoted by Lewis acids .

Common Reagents and Conditions:

Oxidation: Reagents such as periodate, iodate, and bromates are commonly used for the oxidation of 2,3-Dimethyl-5-vinylpyridine.

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while Diels-Alder reactions can produce cyclohexyl-appended azaarenes .

科学的研究の応用

Organic Synthesis

5-Ethenyl-2,3-dimethylpyridine serves as a valuable monomer in the synthesis of various polymers and copolymers. Its role as an intermediate allows for the development of materials with tailored properties for specific applications in fields such as coatings, adhesives, and packaging.

Catalysis

The compound is utilized as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity. Its ability to stabilize metal catalysts makes it integral in processes such as cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

Biological Studies

Research indicates that this compound exhibits significant biological activity. Studies have explored its antimicrobial properties, demonstrating effectiveness against various microbial strains. The compound disrupts microbial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Medical Applications

Ongoing research is investigating the potential of this compound in drug delivery systems and pharmaceutical formulations. Its unique structure may enhance the bioavailability of drugs or serve as a carrier for targeted delivery.

Industrial Applications

In industry, this compound is used in producing electrochemical sensors and electrodes due to its enhanced electrical conductivity. This application is particularly relevant in developing advanced materials for energy storage and conversion technologies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial properties of this compound against common pathogens. The results indicated that the compound could be a viable candidate for natural preservatives in food products due to its effectiveness at low concentrations.

Case Study 2: Polymer Development

In another investigation, scientists synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, highlighting the compound's potential in material science.

作用機序

The mechanism by which 2,3-Dimethyl-5-vinylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The vinyl group attached to the pyridine ring allows for the formation of stable complexes with transition metals, which can facilitate catalytic reactions . Additionally, the compound’s ability to undergo quaternization enhances its reactivity and interaction with nucleophiles .

類似化合物との比較

- 2-Vinylpyridine

- 3-Vinylpyridine

- 4-Vinylpyridine

- 2,3-Dimethylpyridine

Comparison: 2,3-Dimethyl-5-vinylpyridine is unique due to the presence of both methyl and vinyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in other vinylpyridine derivatives . The compound’s ability to form stable complexes with transition metals also sets it apart from its analogs .

生物活性

5-Ethenyl-2,3-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11N and features a pyridine ring substituted with an ethenyl group at the 5-position and two methyl groups at the 2 and 3 positions. The unique structure of this compound contributes to its biological activities.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of pathogens. For example, derivatives showed promising activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| This compound | S. aureus | 20 μg/mL |

| Other Pyridine Derivatives | Pseudomonas aeruginosa | 30 μg/mL |

Antiviral Activity

The compound also shows potential antiviral properties. In the context of emerging viral threats like SARS-CoV-2, pyridine derivatives have been explored for their ability to inhibit viral replication . The presence of the ethenyl group enhances interactions with viral proteins, potentially increasing efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protein Binding : The compound's structure allows it to bind effectively to proteins involved in microbial resistance and viral replication.

- Hydrophobic Interactions : The balance between hydrophobic and hydrophilic properties is crucial for its antimicrobial effectiveness .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the efficacy of several pyridine derivatives against clinical isolates. This compound demonstrated significant activity against multi-drug resistant strains, suggesting its potential use as a therapeutic agent in treating resistant infections .

- Antiviral Research : In a recent investigation into antiviral agents targeting COVID-19, researchers identified that certain modifications in pyridine compounds could enhance their inhibitory effects on viral enzymes. The ethenyl substitution in this compound was noted to improve binding affinity to viral targets .

特性

IUPAC Name |

5-ethenyl-2,3-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-5-7(2)8(3)10-6-9/h4-6H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLNVHRUXQQEII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113989-09-6 |

Source

|

| Record name | 5-ethenyl-2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。